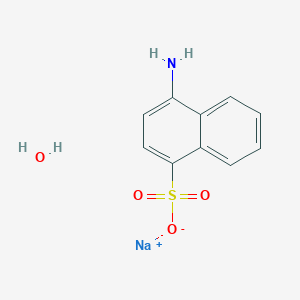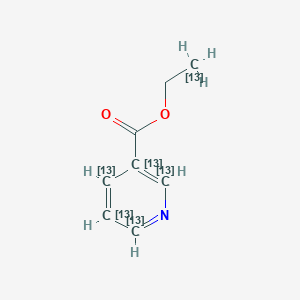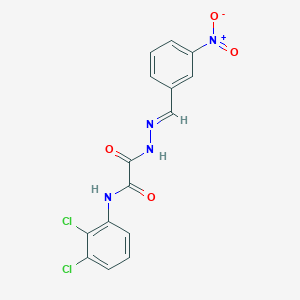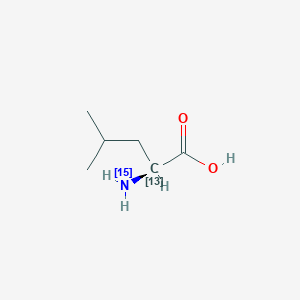
4-Amino-1-naphthalenesulfonic acid sodium salt hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Amino-1-naphthalenesulfonic acid sodium salt hydrate typically involves the reaction of 4-amino-1-naphthalenesulfonic acid with sodium hydroxide in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves the sulfonation of 1-naphthylamine followed by neutralization with sodium hydroxide. The process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-naphthalenesulfonic acid sodium salt hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: It can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are commonly used.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-1-naphthalenesulfonic acid sodium salt hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the detection of peptides by capillary electrophoresis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of acidic and direct dyes, as well as edible red pigments
Mechanism of Action
The mechanism of action of 4-Amino-1-naphthalenesulfonic acid sodium salt hydrate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a phosphorophore, facilitating the detection of peptides. In chemical reactions, it serves as a reactant to form various complexes and derivatives .
Comparison with Similar Compounds
- 1-Naphthylamine-4-sulfonic acid sodium salt
- Naphthionic acid sodium salt
- Sodium 4-amino-1-naphthalenesulfonate
Comparison: 4-Amino-1-naphthalenesulfonic acid sodium salt hydrate is unique due to its hydrate form, which can influence its solubility and reactivity compared to its anhydrous counterparts. Its specific applications in peptide detection and dye synthesis also set it apart from similar compounds .
Properties
Molecular Formula |
C10H10NNaO4S |
|---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
sodium;4-aminonaphthalene-1-sulfonate;hydrate |
InChI |
InChI=1S/C10H9NO3S.Na.H2O/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9;;/h1-6H,11H2,(H,12,13,14);;1H2/q;+1;/p-1 |
InChI Key |
PGVZBSXAFZCRTM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12056679.png)




![Vitamin K1-[2H7] (Phytonadione)](/img/structure/B12056718.png)

![{[(2,5,6-Trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B12056730.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12056738.png)

![[3-[3-[2,2-bis[[3-[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxy-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12056747.png)

![Bis(5h-dibenzo[a,d]cyclohepten-5-yl)amine](/img/structure/B12056767.png)
